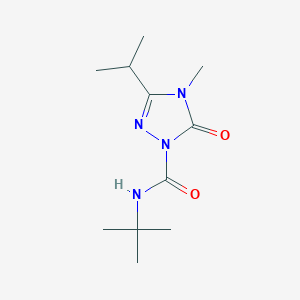
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Descripción general
Descripción
N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide, commonly known as isoniazid, is a synthetic compound that has been used as an antibacterial agent for over 60 years. It is primarily used in the treatment of tuberculosis, a bacterial infection that affects the lungs, but has also been used in the treatment of other bacterial infections.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Kerzare et al. (2016) involved the synthesis of novel oxadiazolyl-2-oxoindolinylidene propane hydrazides, derivatives of N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide, to evaluate their anti-inflammatory and analgesic activity. The study found that certain derivatives showed promising results as analgesic compounds with significant anti-inflammatory properties (Kerzare et al., 2016).
Anticancer Potential
Katiyar et al. (2015) synthesized and evaluated the cytotoxic properties of N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives against various cancer cell lines. One derivative showed potent inhibitory effects and was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent (Katiyar et al., 2015).
Antimicrobial and Anti-inflammatory Activity
Research by Maddela et al. (2014) on 2-methyl-N'-((3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene) quinoline-3-carbohydrazide derivatives revealed their moderate to good anti-bacterial and anti-fungal activities. These compounds also demonstrated significant anti-inflammatory activity (Maddela et al., 2014).
Antiviral Activity
Selvam et al. (2006) tested derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide for their antiviral activity against orthopoxvirus. One compound in particular showed notable effectiveness against vaccinia virus, indicating potential for antiviral drug development (Selvam et al., 2006).
Supramolecular Synthesis in Drug Functionality
Lemmerer (2012) explored the role of isoniazid, which is structurally related to this compound, in the supramolecular synthesis of molecular complexes. This study highlighted the potential to modify biological activity through covalent reactions during co-crystallization with other compounds (Lemmerer, 2012).
Mecanismo De Acción
Direcciones Futuras
The development of new derivatives of isoniazid, such as “N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide”, is an active area of research. For instance, a study reported the synthesis of N ′-(3-chlorobenzoyl) isonicotinohydrazide, which showed activity against Mycobacterium tuberculosis . Another study reported the synthesis and isolation of N ′-(propan-2-ylidene)-isonicotinohydrazide through sonocrystallization . These studies suggest that the development of new isoniazid derivatives could lead to more effective treatments for tuberculosis and other diseases.
Propiedades
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-13(9-5-7-15-8-6-9)18-17-12-10-3-1-2-4-11(10)16-14(12)20/h1-8,16,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZNPJKPZYUAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182534 | |
| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28284-14-2 | |
| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028284142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRIDINECARBOXYLIC (2-OXO-3-INDOLINYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)
![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)


![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)




![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)
